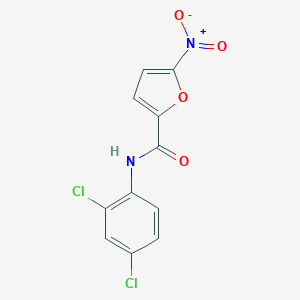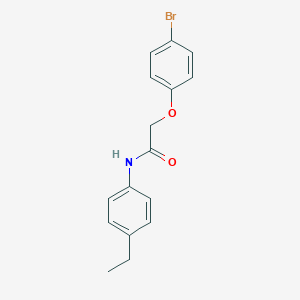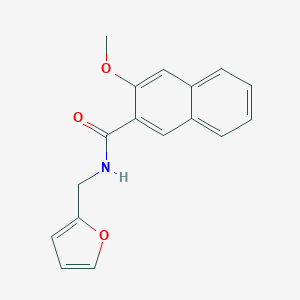
N-(2,4-dichlorophenyl)-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-5-nitro-2-furamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used for various purposes, including as an antibacterial and antiprotozoal agent. In
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorophenyl)-5-nitro-2-furamide involves the inhibition of bacterial and protozoal enzymes that are involved in the production of energy. Specifically, it inhibits the activity of enzymes such as nitroreductase and flavoproteins, which are essential for the survival of these microorganisms.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-5-nitro-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in bacterial cells, which can lead to oxidative damage and cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dichlorophenyl)-5-nitro-2-furamide in lab experiments is its broad-spectrum activity against bacteria and protozoa. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2,4-dichlorophenyl)-5-nitro-2-furamide in scientific research. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic activity against certain cancer cell lines, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use as an antiviral agent. Preliminary studies have shown that it may be effective against certain viruses, including hepatitis B and C viruses. Further research is needed to explore its potential in this area. Finally, there is a need for further studies to explore the mechanisms of action of N-(2,4-dichlorophenyl)-5-nitro-2-furamide, as this may lead to the development of new antibacterial and antiprotozoal agents.
Conclusion
N-(2,4-dichlorophenyl)-5-nitro-2-furamide is a synthetic nitrofuran derivative that has been widely used in scientific research as an antibacterial and antiprotozoal agent. It has a broad-spectrum activity against bacteria and protozoa and has been shown to have cytotoxic activity against certain cancer cell lines. Although it has some limitations, it remains an important tool in scientific research and its potential for future use in various fields warrants further investigation.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-5-nitro-2-furamide can be synthesized by the reaction of 2,4-dichloronitrobenzene with furfural in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dichlorophenyl)-5-nitro-2-furamide.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-5-nitro-2-furamide has been extensively used in scientific research as an antibacterial and antiprotozoal agent. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. It has also been used to treat parasitic infections such as giardiasis and trichomoniasis.
Propriétés
Formule moléculaire |
C11H6Cl2N2O4 |
|---|---|
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-1-2-8(7(13)5-6)14-11(16)9-3-4-10(19-9)15(17)18/h1-5H,(H,14,16) |
Clé InChI |
SAKLSJGSRHLKKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)